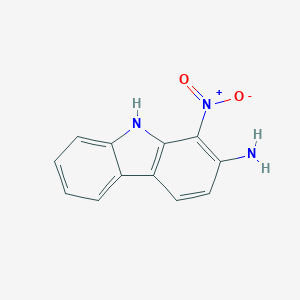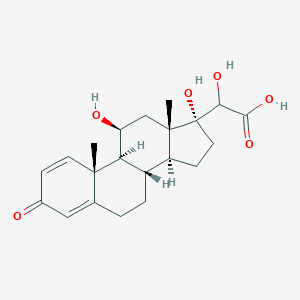
ラクトン B
概要
説明
®-Pterosin B is a naturally occurring sesquiterpenoid compound found in various species of ferns. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique chemical structure, which includes a fused bicyclic ring system.
科学的研究の応用
®-Pterosin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: The compound exhibits various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for biological research.
Medicine: Due to its therapeutic potential, ®-Pterosin B is being investigated for its use in developing new drugs and treatments for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
Target of Action
The primary target of Rac Pterosin B is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases . These enzymes are involved in the pathogenesis of Alzheimer’s disease (AD). BACE1 is responsible for the cleavage of the amyloid precursor protein, which leads to the formation of β-amyloid peptides, a key factor in the development of AD. Cholinesterases, on the other hand, are enzymes that break down acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
Mode of Action
Rac Pterosin B interacts with its targets by inhibiting their activity. Specifically, it has been found to inhibit BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with respective IC50 values of 29.6, 16.2, and 48.1 μM . It acts as a noncompetitive inhibitor against human BACE1 and BChE, and as a mixed-type inhibitor against AChE . This means that it binds to the active sites of these enzymes, preventing them from performing their normal function.
Pharmacokinetics
Rac Pterosin B exhibits strong blood-brain barrier (BBB) permeability, with an effective permeability (Pe) of 60.3×10^−6 cm/s on PAMPA-BBB . This suggests that the compound can effectively reach the brain to exert its effects on BACE1 and cholinesterases.
Result of Action
The inhibition of BACE1 and cholinesterases by Rac Pterosin B leads to a decrease in the secretion of β-amyloid peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein . This could potentially slow down the progression of AD and improve cognitive function.
生化学分析
Biochemical Properties
Rac Pterosin B has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . The nature of these interactions involves the binding of Rac Pterosin B to the active sites of these enzymes, resulting in their inhibition .
Cellular Effects
Rac Pterosin B has demonstrated notable effects on various types of cells and cellular processes. In particular, it has been shown to regulate cardiomyocyte hypertrophy induced by angiotensin II (Ang II) in H9c2 cells . Rac Pterosin B reduces hypertrophy-related gene expression, cell size, and protein synthesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rac Pterosin B involves its interactions at the molecular level. Upon Ang II stimulation, Rac Pterosin B attenuates the activation and expression of major receptors, Ang II type 1 receptor and a receptor for advanced glycation end products, by inhibiting the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules . This suggests that Rac Pterosin B exerts its effects through the modulation of these key signaling pathways .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Rac Pterosin B in laboratory settings are limited, it is known that the compound exhibits its effects over time. For instance, it has been shown to reduce hypertrophy-related gene expression, cell size, and protein synthesis in H9c2 cells upon Ang II stimulation .
Dosage Effects in Animal Models
The effects of Rac Pterosin B at different dosages in animal models have not been extensively studied. It is known that the compound exhibits its effects in a dose-dependent manner, as seen in its ability to regulate cardiomyocyte hypertrophy induced by Ang II .
Metabolic Pathways
It has been shown to regulate the expression levels of NAD(P)H oxidase 2/4, which are critical mediators for cardiac hypertrophy upon Ang II exposure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pterosin B typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions, followed by various functional group transformations to yield the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of ®-Pterosin B may involve large-scale extraction from natural sources, such as ferns, or the use of optimized synthetic routes that can be scaled up. The choice of method depends on factors such as cost, yield, and purity requirements. Advanced techniques like continuous flow synthesis and biocatalysis may also be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
®-Pterosin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions often need metal hydrides and anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of ®-Pterosin B can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
類似化合物との比較
Similar Compounds
Some compounds similar to ®-Pterosin B include other sesquiterpenoids like ®-Pterosin A, ®-Pterosin C, and ®-Pterosin D. These compounds share a similar core structure but differ in their functional groups and stereochemistry.
Uniqueness
®-Pterosin B stands out due to its specific biological activities and the ease with which it can be synthesized or extracted. Its unique chemical structure also allows for various modifications, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCSXMTBXDZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Pterosin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34175-96-7 | |
| Record name | (R)-Pterosin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109 - 110 °C | |
| Record name | (R)-Pterosin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(8R,9S,13S,14S)-17-[(E)-2-chloro-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B127165.png)



